molecular formula C6H4INO2 B1315846 2-Iodopyridine-4-carboxylic acid CAS No. 58481-10-0

2-Iodopyridine-4-carboxylic acid

Cat. No. B1315846
CAS RN: 58481-10-0
M. Wt: 249.01 g/mol
InChI Key: FALCXGCLOUKBSP-UHFFFAOYSA-N
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Description

2-Iodopyridine-4-carboxylic acid, also known as 2-Iodoisonicotinic acid, is a chemical compound with the empirical formula C6H4INO2 . It is used in laboratory settings for the synthesis of various substances .


Molecular Structure Analysis

The molecular weight of this compound is 249.01 g/mol . The compound’s structure includes an iodine atom attached to the second carbon in the pyridine ring and a carboxylic acid group attached to the fourth carbon . More detailed structural analysis may require advanced computational studies .


Physical And Chemical Properties Analysis

This compound is a solid substance . It has a melting point of 225-230 °C . The compound’s InChI string is 1S/C6H4INO2/c7-5-3-4(6(9)10)1-2-8-5/h1-3H,(H,9,10) .

Scientific Research Applications

Synthesis and Chemical Properties

  • Functionalization of Trihalopyridines : A study by Bobbio and Schlosser (2001) demonstrated the functionalization of various halopyridines, including iodopyridines. The process involved deprotonation, carboxylation, and iodination, leading to acids and iodopyridines. This process is significant in creating new building blocks for pharmaceutical research (Bobbio & Schlosser, 2001).

  • Catalytic Aminocarbonylation : Takács et al. (2007) explored the use of 2-iodopyridine in palladium-catalyzed aminocarbonylation, synthesizing N-substituted nicotinamides and pyridyl-glyoxylamides. These compounds have potential biological importance, indicating the role of 2-iodopyridine derivatives in developing biologically active molecules (Takács, Jakab, Petz, & Kollár, 2007).

Crystal Engineering

  • Hydrogen and Halogen Bonds in Crystal Structures : A study by Saha, Nangia, and Jaskólski (2005) showed that complexes involving 4-iodopyridine exhibit molecular tapes mediated via hydrogen and halogen bonds. This research highlights the utility of iodopyridine derivatives in crystal engineering (Saha, Nangia, & Jaskólski, 2005).

Material Science and Biochemistry

  • Photovoltaic Applications : Nazeeruddin et al. (1990) discussed the use of 2,2′-bipyridine-4,4′-dicarboxylic acid in synthesizing ruthenium complexes for solar light harvesting. This study emphasizes the role of pyridine derivatives in developing efficient solar energy materials (Nazeeruddin, Liska, Moser, Vlachopoulos, & Grätzel, 1990).

Safety and Hazards

2-Iodopyridine-4-carboxylic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, ingestion, and inhalation, and to use personal protective equipment when handling this compound .

properties

IUPAC Name

2-iodopyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4INO2/c7-5-3-4(6(9)10)1-2-8-5/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FALCXGCLOUKBSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60561304
Record name 2-Iodopyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60561304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

58481-10-0
Record name 2-Iodopyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60561304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Iodoisonicotinic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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